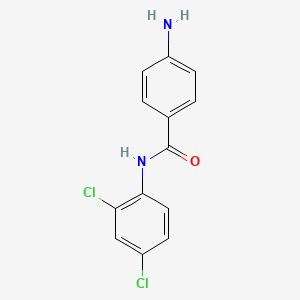

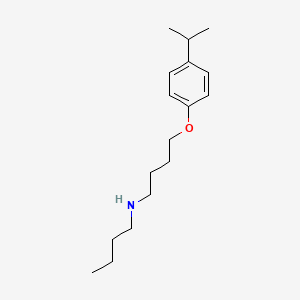

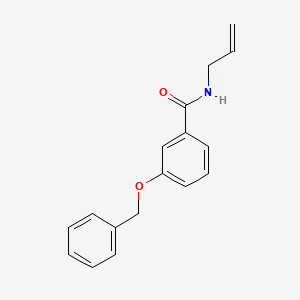

N-(5-Amino-2-methyl-phenyl)-isonicotinamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

N-(5-Amino-2-methyl-phenyl)-isonicotinamide is a compound that can be associated with a class of synthetic receptors and heterocyclic compounds that have been studied for their ability to interact with various biological molecules and anions. Although the specific compound N-(5-Amino-2-methyl-phenyl)-isonicotinamide is not directly mentioned in the provided papers, related compounds have been synthesized and analyzed for their chemical and physical properties, as well as their potential applications in biochemistry and pharmacology.

Synthesis Analysis

The synthesis of related compounds involves the reaction of isonicotinoyl isothiocyanate with various nucleophiles. For instance, a heterocyclic compound similar to N-(5-Amino-2-methyl-phenyl)-isonicotinamide was synthesized from isonicotinoyl isothiocyanate and 4-aminoantipyrine in acetonitrile solution . This method suggests that the synthesis of N-(5-Amino-2-methyl-phenyl)-isonicotinamide could potentially follow a similar pathway, utilizing appropriate starting materials and reaction conditions to obtain the desired product.

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic methods such as FT-IR, 1H NMR, 13C NMR, and MS . These techniques provide detailed information about the molecular framework, functional groups, and the overall conformation of the compound. X-ray diffraction methods have also been employed to determine the binding interactions of similar compounds with enzymes, revealing the orientation of the pyridinium ring and its relation to the active site .

Chemical Reactions Analysis

The chemical reactivity of related compounds has been explored in the context of their interactions with enzymes and anions. For example, 5-methylnicotinamide-adenine dinucleotide, a compound structurally related to N-(5-Amino-2-methyl-phenyl)-isonicotinamide, has been investigated for its kinetic activity with liver alcohol dehydrogenase isoenzymes . Additionally, the anion binding capabilities of N-(Isonicotinamido)-N'-(substituted-phenyl)thioureas in aqueous solutions have been studied, highlighting the role of the hydrophobic microenvironment and hydrogen bonding interactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been examined through various analytical techniques. The fluorometric assay of nicotinamide and its isomeric methylnicotinamides has been used to determine the activities of N-methyltransferases in rat tissues, indicating the potential of these compounds as substrates for enzymatic reactions . The physical parameters of a heterocyclic compound similar to N-(5-Amino-2-methyl-phenyl)-isonicotinamide were also investigated, although specific details such as melting point, solubility, and stability were not provided .

Wissenschaftliche Forschungsanwendungen

Summary of the Application

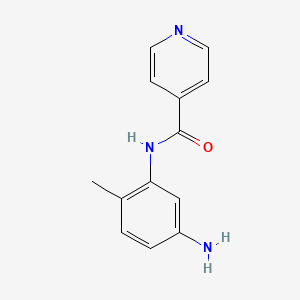

“N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine” and its derivatives have been synthesized and studied for their in vitro antimicrobial activities against clinically isolated strains . The antioxidant activity was also determined by diphenylpicrylhydrazyl (DPPH) radical scavenging assay method .

Methods of Application or Experimental Procedures

A series of novel “N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine” derivatives were synthesized by the reaction of “N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine” with various ketones . The chemical structures were confirmed by elemental analyses, UV-Vis, FT-IR and 1H NMR spectral studies .

Results or Outcomes

The synthesized compounds showed moderate antimicrobial activity compared to standard drugs against bacterial and fungal strains tested . Some compounds showed good antioxidant activity in diphenylpicrylhydrazyl (DPPH) radical-scavenging assay method .

Eigenschaften

IUPAC Name |

N-(5-amino-2-methylphenyl)pyridine-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O/c1-9-2-3-11(14)8-12(9)16-13(17)10-4-6-15-7-5-10/h2-8H,14H2,1H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXDXXBXREHAVEA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)N)NC(=O)C2=CC=NC=C2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60360657 |

Source

|

| Record name | N-(5-Amino-2-methylphenyl)pyridine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60360657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.26 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(5-Amino-2-methyl-phenyl)-isonicotinamide | |

CAS RN |

436089-25-7 |

Source

|

| Record name | N-(5-Amino-2-methylphenyl)pyridine-4-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60360657 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-N,N-diethyl-acetamide](/img/structure/B1299439.png)

![2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-1-pyrrolidin-1-yl-ethanone](/img/structure/B1299440.png)

![3-chloro-N-[2-(trifluoromethyl)phenyl]propanamide](/img/structure/B1299452.png)

![N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]-N'-phenylethanediamide](/img/structure/B1299455.png)

![4-{[(4-Fluorophenyl)sulfonyl]amino}butanoic acid](/img/structure/B1299469.png)

![2-[N-(benzenesulfonyl)-3-chloro-4-methoxyanilino]-N-prop-2-enylacetamide](/img/structure/B1299480.png)